

Microbial Degradation of Citronellal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Citronellal*
Cat. No.: B3029832

[Get Quote](#)

Introduction: Citronellal - A Key Monoterpenoid in Microbial Metabolism

Citronellal, an acyclic monoterpenoid aldehyde, is a significant component of essential oils from plants like *Cymbopogon* (lemongrass) species[1]. Its characteristic lemon-like scent has led to its widespread use in the fragrance, cosmetic, and food industries. Beyond its aromatic properties, **citronellal** serves as a valuable chiral precursor for the synthesis of other compounds, such as (-)-menthol. For the scientific community, the interest in **citronellal** extends to its role as a carbon source for various microorganisms. Understanding the intricate enzymatic pathways that microbes have evolved to degrade and utilize this methyl-branched C10 compound offers profound insights into microbial catabolism, enzyme evolution, and genetic regulation. This knowledge is pivotal for developing novel biotechnological applications, from the sustainable production of high-value chemicals to innovative bioremediation strategies.

This technical guide provides a comprehensive overview of the known microbial degradation pathways of **citronellal**. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the biochemical routes in bacteria and fungi but also field-proven, step-by-step methodologies for studying these complex biological systems. We will delve into the enzymatic machinery, the genetic architecture of these pathways, and the experimental workflows required to elucidate them, ensuring a blend of theoretical knowledge and practical, actionable protocols.

Bacterial Degradation of Citronellal: The Pseudomonas Paradigm

Bacteria, particularly those from the genus *Pseudomonas*, are masters of metabolic versatility and have been extensively studied for their ability to utilize acyclic monoterpenes like **citronellal** as a sole source of carbon and energy[2][3]. The degradation pathway is a multi-step process, often described in two main stages: the "upper pathway," which converts **citronellal** to a central CoA-ester intermediate, and the "lower pathway," which channels this intermediate into central metabolism.

The Aerobic Degradation Pathway in *Pseudomonas aeruginosa*

The aerobic degradation of **citronellal** in *Pseudomonas aeruginosa* is the most well-characterized pathway. It begins with the oxidation of the aldehyde to its corresponding carboxylic acid, which is then activated and further metabolized. This pathway is intrinsically linked to the catabolism of the amino acid leucine, sharing a common set of enzymes and genetic regulation[2].

The initial steps, or the upper pathway, involve the sequential oxidation of citronellol (if it is the starting substrate) to **citronellal**, and then to citronellic acid. When **citronellal** is the substrate, the first committed step is its oxidation to citronellic acid.

- Oxidation to Citronellic Acid: **Citronellal** is oxidized to citronellic acid. This reaction is catalyzed by a **citronellal** dehydrogenase[1][2].
- CoA Activation: Citronellic acid is then activated to citronellyl-CoA by a citronellyl-CoA ligase[2].
- Conversion to Geranyl-CoA: Citronellyl-CoA is subsequently converted to geranyl-CoA[2].

The lower pathway then takes over to process geranyl-CoA, which contains a methyl group that sterically hinders direct β -oxidation.

- Carboxylation: A key enzymatic step is the carboxylation of the methyl group of geranyl-CoA by geranyl-CoA carboxylase, a biotin-dependent enzyme[2].

- Hydration and Cleavage: The carboxylated intermediate undergoes hydration, followed by the removal of acetyl-CoA, leading to the formation of 7-methyl-3-oxooctanoyl-CoA[2].
- β -Oxidation and Entry into Central Metabolism: 7-methyl-3-oxooctanoyl-CoA is then subjected to two rounds of β -oxidation, yielding 3-methylcrotonyl-CoA. This intermediate then enters the well-established leucine catabolic pathway, ultimately producing acetyl-CoA and acetoacetate, which are funneled into the Krebs cycle[2].

Diagram: Aerobic **Citronellal** Degradation Pathway in *Pseudomonas*

[Click to download full resolution via product page](#)

Caption: Aerobic degradation pathway of **citronellal** in *Pseudomonas* species.

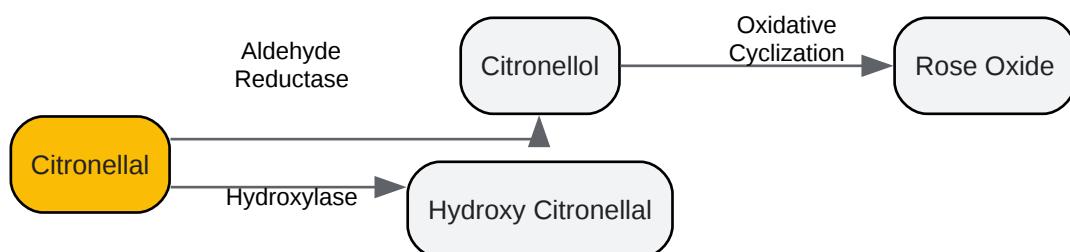
Genetic Organization and Regulation: The atu and liu Operons

The enzymatic steps for acyclic terpene degradation in *P. aeruginosa* are primarily encoded by two gene clusters: the acyclic terpene utilization (atu) and the leucine and isovalerate utilization (liu) operons.

Gene Cluster	Genes	Key Functions of Encoded Proteins
atu Cluster	atuC, atuF	Subunits of geranyl-CoA carboxylase.
atuE	γ -carboxygeranyl-CoA hydratase.	
atuD	Citronellyl-CoA dehydrogenase.	
atuB, atuG	Citronellol/citronellal dehydrogenases.	
liu Cluster	liuA, liuB, liuC, liuD, liuE	Enzymes for the catabolism of 3-methylcrotonyl-CoA, shared with the leucine degradation pathway.

The expression of the atu operon is tightly regulated. The gene atuR, located upstream of the operon, encodes a transcriptional repressor belonging to the TetR family. AtuR binds to two specific 13 bp inverted repeat sequences in the promoter region between atuR and atuA, thereby repressing the expression of the degradation pathway in the absence of an inducer. It is hypothesized that an intermediate of the pathway, likely citronellyl-CoA or a related compound, acts as the inducer by binding to AtuR and causing its dissociation from the DNA, thus allowing transcription of the atu genes.

Fungal Biotransformation of Citronellal


Fungi, particularly from the genera *Aspergillus*, *Penicillium*, and *Rhizopus*, are known to metabolize **citronellal**, although their pathways are generally characterized as biotransformations rather than complete degradation for energy and carbon. These processes often result in the production of valuable compounds with applications in the fragrance and pharmaceutical industries.

- *Aspergillus niger*: This fungus is known to convert citral (a mixture of geranal and neral, isomers of **citronellal**) into citronellol and hydroxy **citronellal**^{[4][5][6]}. The primary reaction is

the reduction of the aldehyde group to an alcohol, yielding citronellol. Further hydroxylation can also occur. While *A. niger* possesses a robust central metabolism, including the tricarboxylic acid (TCA) cycle for the production of citric acid, the complete catabolism of **citronellal** to feed into these central pathways is not well-documented[7]. The antifungal properties of citronella oil against *A. niger* suggest that high concentrations may be toxic, potentially limiting its use as a primary carbon source[7][8].

- *Rhizopus oryzae*: This fungus has been shown to biotransform citronellol into various hydroxylated and cyclized products, including 7-hydroxy citronellol and rose oxide[9]. The reactions are primarily enzymatic hydroxylations, hydrations, and rearrangements, showcasing the fungus's capacity for regio- and stereoselective modifications of the **citronellal** backbone[9].

Diagram: Fungal Biotransformation of **Citronellal**

[Click to download full resolution via product page](#)

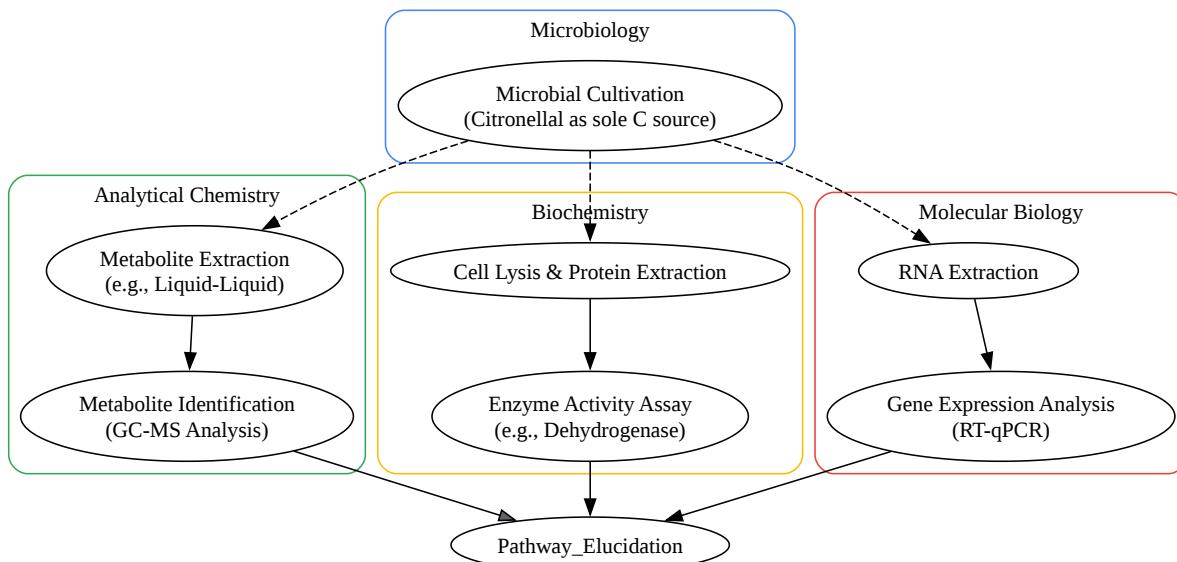
Caption: Common biotransformation reactions of **citronellal** in fungi.

Degradation in Other Bacterial Genera: The Case of *Rhodococcus*

Members of the genus *Rhodococcus* are recognized for their broad metabolic capabilities, especially in the degradation of hydrophobic and xenobiotic compounds, owing to their complex enzymatic systems, including a high number of oxygenases[1][10]. While the complete catabolic pathway for **citronellal** in *Rhodococcus* is not as clearly defined as in *Pseudomonas*, studies on related terpenes provide strong indications of their metabolic potential.

Rhodococcus erythropolis has been shown to possess novel degradation pathways for other monoterpenes like limonene, initiating degradation through epoxidation at the double bond,

followed by hydrolysis and further oxidation[11][12][13]. This suggests that *Rhodococcus* species likely employ a different initial strategy compared to *Pseudomonas* for acyclic terpenes as well, potentially involving hydroxylation or epoxidation at different positions on the **citronellal** molecule before channeling intermediates into a β -oxidation-like pathway. Their versatile metabolism makes them prime candidates for discovering novel enzymes for terpene functionalization.


Anaerobic Degradation of Acyclic Monoterpenes

While aerobic degradation of monoterpenes is well-studied, some microorganisms are capable of metabolizing these compounds in the absence of oxygen. Anaerobic degradation has been observed in denitrifying bacteria, such as *Pseudomonas citronellolis*, which can grow on citronellol using nitrate as the electron acceptor[14][15].

The anaerobic pathway for acyclic monoterpenes is thought to converge with the aerobic pathway. It is proposed that after initial enzymatic transformations, geranic acid is formed as a key intermediate. This intermediate is then likely activated to its CoA ester and degraded via a modified β -oxidation pathway, similar to the aerobic route[11]. The initial activation steps in the absence of molecular oxygen are a key area of ongoing research.

Experimental Methodologies: A Practical Guide

Investigating the microbial degradation of **citronellal** requires a multi-faceted experimental approach, combining microbiological, analytical, biochemical, and molecular techniques. The following section provides detailed, field-proven protocols for key experiments.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 2. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Biodegradation of acyclic isoprenoids by *Pseudomonas* species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [frontiersin.org](https://www.frontiersin.org) [frontiersin.org]
- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: *Aspergillus fumigatus* as a case study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Antifungal effects of citronella oil against *Aspergillus niger* ATCC 16404 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. Biotechnology of *Rhodococcus* for the production of valuable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. *Rhodococcus erythropolis* DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. *Rhodococcus erythropolis* DCL14 Contains a Novel Degradation Pathway for Limonene - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 13. journals.asm.org [journals.asm.org]
- 14. [preprints.org](https://www.preprints.org) [preprints.org]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Microbial Degradation of Citronellal: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029832#citronellal-degradation-pathway-in-microorganisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com